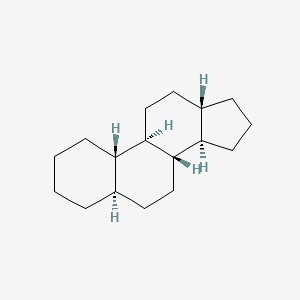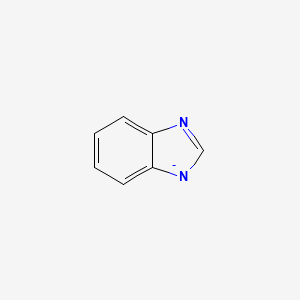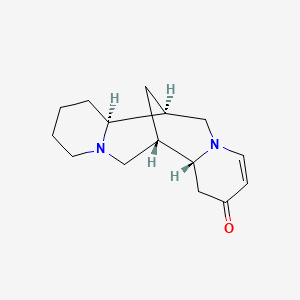
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one is an organic compound with a complex structure. It is classified as an α,β-unsaturated ketone, which is a type of compound known for its reactivity in various chemical reactions. This compound is notable for its unique structure, which includes a cyclopentene ring and multiple methyl groups, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be achieved through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This method typically uses oxalic acid as a catalyst to facilitate the dehydration process. Industrial production methods may involve similar dehydration reactions but on a larger scale, often utilizing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The α,β-unsaturated ketone structure allows for nucleophilic addition reactions, where nucleophiles can add to the carbon-carbon double bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one has several scientific research applications:
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the production of fragrances and flavorings, leveraging its unique odor profile.
Mechanism of Action
The mechanism of action of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one involves its interaction with various molecular targets. For instance, it can act as an agonist of olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in human primary keratinocytes . This interaction can lead to biological effects like enhanced hair growth and wound healing by stimulating specific signaling pathways and growth factors like IGF-1.
Comparison with Similar Compounds
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be compared with similar compounds such as:
3-Methyl-3-penten-2-one: An isomer with a different arrangement of the double bond and methyl groups.
Mesityl oxide: Another unsaturated ketone with a similar structure but different reactivity and applications.
Isomesityl oxide: An isomer of mesityl oxide with distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65113-95-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-7,13H,8-9H2,1-5H3/b10-6+ |
InChI Key |
QQUWZMIGSXXJFV-UXBLZVDNSA-N |
SMILES |
CC1=CCC(C1(C)C)CC=C(C)C(=O)C |
Isomeric SMILES |
CC1=CCC(C1(C)C)C/C=C(\C)/C(=O)C |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=C(C)C(=O)C |
Key on ui other cas no. |
65113-95-3 |
Synonyms |
3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-3-en-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




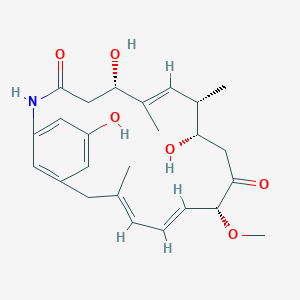
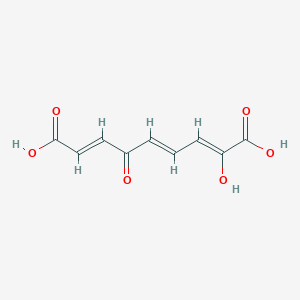
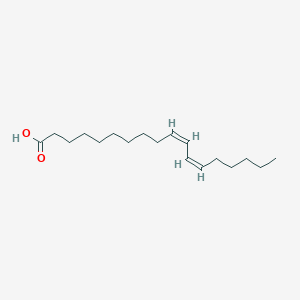
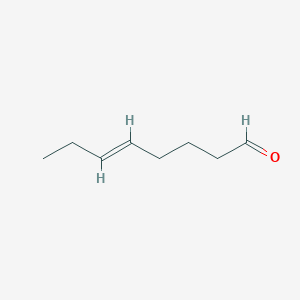
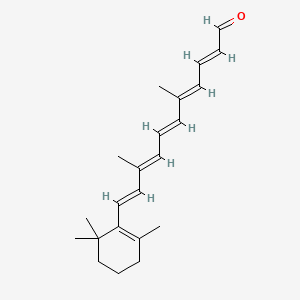
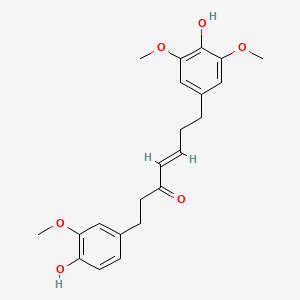
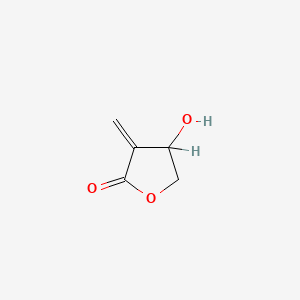
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)
